molecular formula C8H10FNO3 B2453687 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 2247104-03-4

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No. B2453687
CAS RN: 2247104-03-4
M. Wt: 187.17
InChI Key: FCWDZJHGTFVVOG-UHFFFAOYSA-N
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Description

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid, also known as Fmoc-5-oxo-2-pentenoic acid, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : Novel derivatives of oxazoles, including those similar to 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid, have been synthesized and their structures elucidated using methods like IR, 1H-NMR, and HRMS (Reddy et al., 2013).
  • Preparative Procedures : Research has developed convenient procedures for the synthesis of oxazole derivatives, indicating potential for diverse transformations and applications in chemical research (Prokopenko et al., 2010).

Biological and Pharmaceutical Applications

  • Antibacterial Activity : Certain oxazole derivatives have been studied for their antibacterial properties, suggesting potential pharmaceutical applications (Brahmayya et al., 2018).
  • Antimicrobial Agents : Oxazole compounds, especially those modified with chlorine, amide, and oxazole fragments, have shown promise as new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Photophysical and Material Science Applications

  • Photophysical Properties : Oxazole derivatives demonstrate bright blue fluorescence with sensitivity to structural changes and microenvironment, indicating potential use in sensor technology and material sciences (Safronov et al., 2020).

General Chemical Applications

  • Catalytic Activity : Oxazoles have been used in the synthesis of various compounds, showcasing their role in catalytic activities and chemical synthesis (Rao et al., 2019).
  • Liquid Scintillation Solutes : Certain oxazole derivatives have been evaluated as primary liquid scintillation solutes, offering potential applications in analytical chemistry (Barnett et al., 1960).

properties

IUPAC Name

2-(1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c1-8(2,4-9)7-10-3-5(13-7)6(11)12/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWDZJHGTFVVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)C1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid

CAS RN

2247104-03-4
Record name 2-(1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid
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